 
            | REACTION_CXSMILES | [Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13] | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    24.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    32 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)OB(OC(C)C)OC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Li]CCCC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            hexanes                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Li]CCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    75 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OS(=O)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -80 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was stirred (15 min)                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A 500 mL dry flask                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                maintaining a temperature below −55° C                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction was warmed to −35° C.                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                DIPE (200 mL) was added to the mixture                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                to dilute the organic layer                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic layer was washed with 3.0 M H2SO4 (75 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The organic phase was extracted three times with 1M NaOH (200 mL first                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The three NaOH extractions                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                diluted with 2-propanol (85 mL)                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                cooled to 15° C                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                while maintaining temperature at 15-20° C                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The resulting slurry was stirred for 1 hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The filter cake was washed with water (3×30 mL)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried under an air flow for 1 day                                                                             | 
| Duration | 
                                                                                1 d                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The white crystalline solid was isolated                                                                             | 
| Reaction Time | 15 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    B(O)O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 19.23 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.8% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13] | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    24.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    32 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)OB(OC(C)C)OC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Li]CCCC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            hexanes                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Li]CCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    75 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OS(=O)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    80 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -80 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was stirred (15 min)                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A 500 mL dry flask                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                maintaining a temperature below −55° C                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction was warmed to −35° C.                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                DIPE (200 mL) was added to the mixture                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                to dilute the organic layer                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic layer was washed with 3.0 M H2SO4 (75 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The organic phase was extracted three times with 1M NaOH (200 mL first                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The three NaOH extractions                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                diluted with 2-propanol (85 mL)                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                cooled to 15° C                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                while maintaining temperature at 15-20° C                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The resulting slurry was stirred for 1 hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The filter cake was washed with water (3×30 mL)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried under an air flow for 1 day                                                                             | 
| Duration | 
                                                                                1 d                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The white crystalline solid was isolated                                                                             | 
| Reaction Time | 15 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    B(O)O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC1=C(C=C(C(=C1)C(C)C)F)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 19.23 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.8% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |